

Spectroscopic Analysis of p-Toluenesulfonylurea: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylphenylsulfonylurea

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This technical guide provides a comprehensive analysis of the spectroscopic data for p-Toluenesulfonylurea, a key intermediate in the synthesis of various pharmaceuticals. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass spectroscopic analyses of p-Toluenesulfonylurea.

^1H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|-----------------|-------------|-----------------------------------|
| 10.15 | Singlet | 1H | -SO ₂ -NH-CO- |
| 7.75 | Doublet | 2H | Ar-H (ortho to -SO ₂) |
| 7.35 | Doublet | 2H | Ar-H (ortho to -CH ₃) |
| 6.50 | Singlet (broad) | 2H | -CO-NH ₂ |
| 2.35 | Singlet | 3H | -CH ₃ |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------------------------|
| 157.5 | C=O |
| 143.0 | Ar-C-SO ₂ |
| 139.5 | Ar-C-CH ₃ |
| 129.5 | Ar-CH (ortho to -CH ₃) |
| 126.0 | Ar-CH (ortho to -SO ₂) |
| 21.0 | -CH ₃ |

IR Spectroscopy Data (KBr Pellet)

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|--|
| 3350 - 3150 | Strong, Broad | N-H Stretching (Amide and Sulfonamide) |
| 3050 | Medium | Aromatic C-H Stretching |
| 1680 | Strong | C=O Stretching (Amide I) |
| 1595 | Medium | C=C Aromatic Ring Stretching |
| 1340 | Strong | Asymmetric SO ₂ Stretching |
| 1160 | Strong | Symmetric SO ₂ Stretching |

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 214 | 40 | [M] ⁺ (Molecular Ion) |
| 155 | 100 | [M - NH ₂ CO] ⁺ |
| 91 | 85 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 65 | 30 | [C ₅ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of p-Toluenesulfonylurea was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse angle and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling.^[1] A 30° pulse angle and a 2-second relaxation delay were used.^[2] Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[3] A small amount of the solid p-Toluenesulfonylurea sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹.

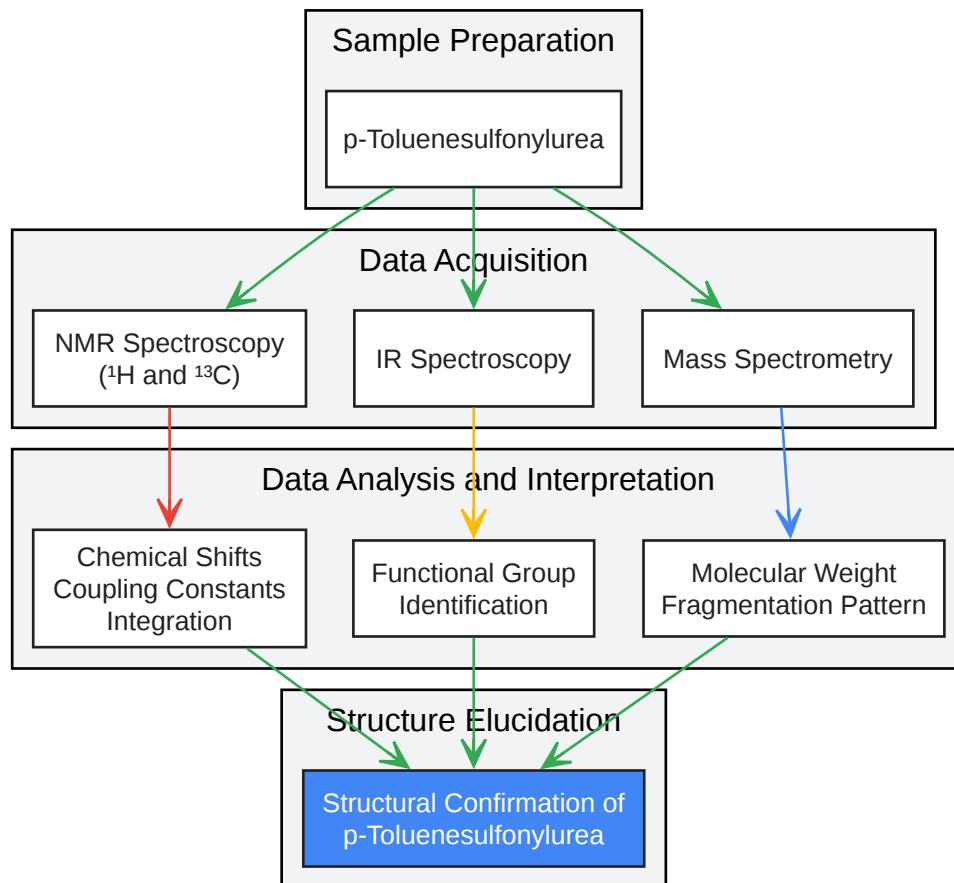
Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) mass spectrometer.^[4] A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (70 eV).^[5] The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).^[5]

Spectroscopic Data Interpretation and Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of p-Toluenesulfonylurea.

Workflow for Spectroscopic Data Analysis of p-Toluenesulfonylurea



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